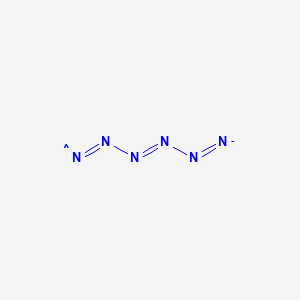
CID 11966305
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanitride(.1-) is a hexaatomic nitrogen and an inorganic radical anion.
Aplicaciones Científicas De Investigación
Understanding Developmental Research Methods
In developmental research, CID 11966305 might be studied to understand its effects on child and adolescent development. Research categorizes into descriptive, predictive, and explanatory types, each requiring different methods. For example, a study on CID 11966305's impact on cognitive development would need a specific research design and methodology tailored to its goals, whether it's to describe characteristics, predict outcomes, or understand causal mechanisms. This approach ensures that the research on CID 11966305 aligns with developmental science's methodological standards, potentially offering insights into its role in developmental processes (Hamaker, Mulder, & van IJzendoorn, 2020).
Enhancing Scientific Software Frameworks
The study of CID 11966305 could benefit from advancements in scientific software frameworks, which are crucial for developing and maintaining scientific research applications. These frameworks provide a foundation for assembling new applications from existing libraries, significantly improving programming productivity. By employing such frameworks, researchers can more efficiently conduct simulations and analyses related to CID 11966305, facilitating a better understanding of its properties and applications in various scientific domains (Appelbe, Moresi, Quenette, & Simter, 2007).
Advancements in Chemically Induced Dimerization (CID)
Research on chemically induced dimerization (CID) techniques, including CID 11966305, has made significant progress, offering tools to control protein function with high precision and spatiotemporal resolution. These advancements have broadened the scope of CID applications, from dissecting signal transductions to elucidating membrane and protein trafficking. The development of orthogonal and reversible CID systems has particularly enhanced the ability to study biological processes in a controlled manner, opening new avenues for understanding the mechanisms and effects of compounds like CID 11966305 (Voss, Klewer, & Wu, 2015).
Computing with Infinite Data (CID) Project
The CID project, which focuses on computing with infinite objects, including data types like CID 11966305, aims to develop efficient and verified software for engineering applications. By treating exact real numbers as first-class citizens and employing techniques like exact real arithmetic, the project seeks to overcome the limitations of finite precision in scientific computing. This approach could be particularly relevant for simulations and analyses involving CID 11966305, allowing for more accurate and comprehensive modeling of its properties and interactions (Spreen, 2017).
Propiedades
Nombre del producto |
CID 11966305 |
|---|---|
Fórmula molecular |
N6- |
Peso molecular |
84.04 g/mol |
InChI |
InChI=1S/N6/c1-3-5-6-4-2/q-1/b6-5+ |
Clave InChI |
XZUYXDVVUGOENK-AATRIKPKSA-N |
SMILES isomérico |
[N-]=N/N=N/N=[N] |
SMILES canónico |
[N-]=NN=NN=[N] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)

![(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)


![2-Methylbutyric acid 2,6-dimethyl-3-[[2-hydroxy-3-(formylamino)benzoyl]amino]-4,9-dioxo-8-pentyl-1,5-dioxonane-7-yl ester](/img/structure/B1245511.png)



![(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1245518.png)

